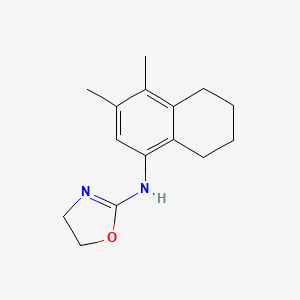
2-(3,4-Dimethyl-5,6,7,8-tetrahydro-1-naphthylamino)-2-oxazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethyl-5,6,7,8-tetrahydro-1-naphthylamino)-2-oxazoline is a synthetic organic compound that belongs to the class of oxazolines. Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a naphthylamino group and two methyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-5,6,7,8-tetrahydro-1-naphthylamino)-2-oxazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthylamine with an oxazoline-forming reagent, such as ethyl chloroformate, in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethyl-5,6,7,8-tetrahydro-1-naphthylamino)-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazoles, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential pharmaceutical applications could be explored, particularly if the compound exhibits therapeutic properties.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 2-(3,4-Dimethyl-5,6,7,8-tetrahydro-1-naphthylamino)-2-oxazoline exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Dimethylphenylamino)-2-oxazoline
- 2-(3,4-Dimethyl-1-naphthylamino)-2-thiazoline
- 2-(3,4-Dimethyl-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline
Uniqueness
2-(3,4-Dimethyl-5,6,7,8-tetrahydro-1-naphthylamino)-2-oxazoline is unique due to its specific structural features, such as the naphthylamino group and the oxazoline ring. These features contribute to its distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
77733-18-7 |
|---|---|
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
N-(3,4-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H20N2O/c1-10-9-14(17-15-16-7-8-18-15)13-6-4-3-5-12(13)11(10)2/h9H,3-8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
GTUOHYYXUFZLSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2CCCCC2=C1C)NC3=NCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



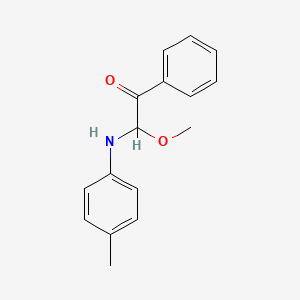
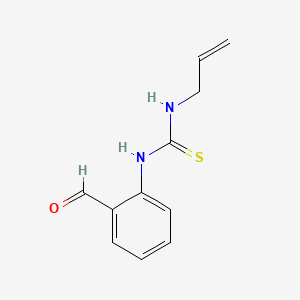
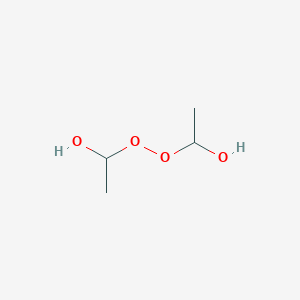
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)
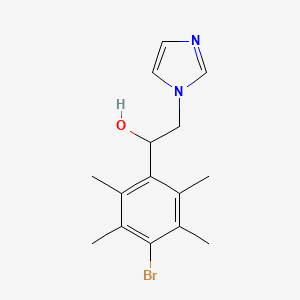

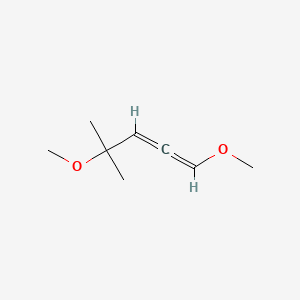
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
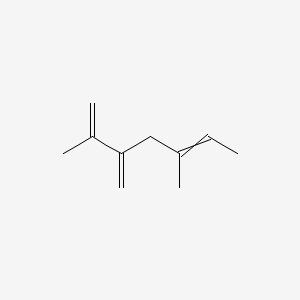
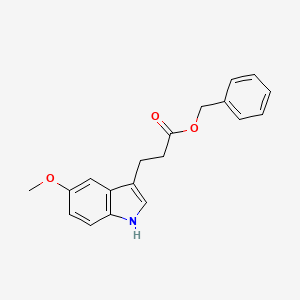
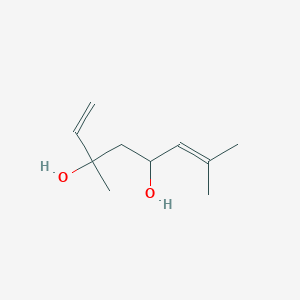
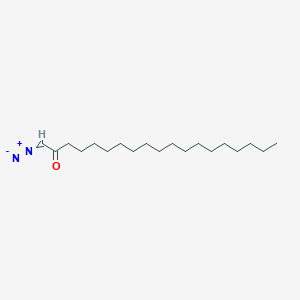
![N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14436399.png)
